The synthesis of Vazegepant hydrochloride involves multiple steps that incorporate various chemical reactions to construct its complex molecular framework. The key synthetic route includes:
The synthetic pathway is designed to ensure high yield and purity of the final product while maintaining efficiency and cost-effectiveness.
Vazegepant hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 638.817 g/mol .
Key structural features include:
The InChI Key for Vazegepant hydrochloride is JJVAPHYEOZSKJZ-JGCGQSQUSA-N, providing a unique identifier for chemical databases .
Vazegepant hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
Vazegepant hydrochloride functions by selectively antagonizing the calcitonin gene-related peptide receptor. Upon administration, it competes with endogenous calcitonin gene-related peptide for binding sites on the receptor, effectively blocking its action. This blockade prevents the vasodilation and neurogenic inflammation associated with migraine attacks.
Pharmacodynamic studies demonstrate that Vazegepant exhibits high potency with an inhibitor constant (Ki) of 23 pM and an effective concentration (EC50) of 880 pM for inhibiting calcitonin gene-related peptide-induced dilation in ex vivo human intracranial arteries . This mechanism underlies its therapeutic efficacy in treating acute migraine episodes.
Vazegepant hydrochloride possesses several notable physical and chemical properties:
These properties contribute to its suitability as an acute treatment option for migraines.
Vazegepant hydrochloride's primary application lies in the treatment of migraines. Its mechanism as a calcitonin gene-related peptide receptor antagonist makes it particularly effective for patients experiencing acute migraine attacks. Clinical studies have demonstrated its efficacy in reducing headache severity and associated symptoms when administered intranasally.
Further research may explore additional applications within neurology or pain management, particularly in conditions influenced by calcitonin gene-related peptide signaling pathways . Additionally, ongoing investigations into its pharmacokinetic profile may enhance understanding of optimal dosing strategies for various patient populations.
Retrosynthetic analysis decomposes vazegepant hydrochloride into key synthons and strategic disconnection points, prioritizing bond disconnections that preserve ring systems and leverage commercially available building blocks. The approach follows Corey's principles of transform-based strategies and functional group manipulation to reduce molecular complexity [2] [5].
Table 1: Strategic Bond Disconnections in Vazegepant Retrosynthesis
Disconnection Target | Synthon Type | Synthetic Equivalent | Complexity Reduction |
---|---|---|---|
Amide bond (piperazine) | Electrophile: Acyl donor | Carboxylic acid/activated ester | Separates LHS indazole core |
Amide bond (alanine linker) | Nucleophile: Secondary amine | Piperidine-piperazine fragment | Isolates chiral center |
Quinolinone C3-piperidine bond | Electrophile: Halide | 3-Bromoquinolinone | Simplifies heterocyclic assembly |
The piperidine-piperazine core (4-(1-methylpiperidin-4-yl)piperazine) is constructed via sequential nucleophilic substitutions and catalytic reductions, ensuring high regioselectivity and minimal protecting group usage [1] [6].
Challenges Addressed:
The chiral (R)-alanine linker connecting the indazole and quinolinone moieties is established via Ru-catalyzed asymmetric transfer hydrogenation (ATH) or enzymatic reduction, achieving >99% enantiomeric excess (ee) [7].
Table 2: Catalyst Screening for Asymmetric Transfer Hydrogenation
Catalyst | Loading (mol%) | Base | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|---|
CAT01 | 0.2 | TEA | DCM | 93.5 | 99.78 |
CAT02 | 1.0 | TEA | DCM | NA | 4.24 |
CAT03 | 1.0 | TEA | DCM | 75.37 | 98.32 |
CAT05 | 0.5 | DIPEA | DCM | 93.53 | 99.44 |
Note: TEA = triethylamine; DIPEA = diisopropylethylamine; DCM = dichloromethane [7]
Vazegepant free base conversion to the hydrochloride salt yields multiple crystalline polymorphs, with Forms C1 and C2 exhibiting distinct physicochemical properties critical to drug product performance [1].
Table 3: Characterization of Vazegepant Hydrochloride Polymorphs
Property | Form C1 | Form C2 |
---|---|---|
XRPD Signature Peaks (°2θ) | 6.8, 13.5, 19.4, 23.8 | 5.6, 14.7, 20.1, 24.9 |
DSC Onset (°C) | 243–247 | 238–242 |
TGA Weight Loss | None below 200°C | <0.5% below 200°C |
Preferred Solvent | Ethanol/water (4:1) | Isopropanol/heptane (3:1) |
Stability | Thermodynamically stable ≤30°C | Metastable |
Vazegepant manufacturing incorporates continuous processing and solvent reduction to align with Green Chemistry Principles (G1, G2, G5, G6, G9), significantly lowering Process Mass Intensity (PMI) and waste [9].
Table 4: Green Chemistry Metrics for Vazegepant Manufacturing
Metric | Batch Process (Early) | Continuous Process (Optimized) | Improvement |
---|---|---|---|
PMI (kg/kg API) | 120 | 45 | 62.5% reduction |
Solvent Consumption (L/kg API) | 850 | 310 | 63.5% reduction |
Catalyst Loading (mol%) | 2.0 (Ru) | 0.5 (Ru) | 75% reduction |
Energy Intensity (kWh/kg API) | 220 | 110 | 50% reduction |
Renewable Solvent Usage | 0% | 75% | Complete adoption |
Note: PMI = Total mass of materials used / Mass of API produced [9]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: